4-(Cyclopropylmethoxy)-2-fluorophenol
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Overview
Description
4-(Cyclopropylmethoxy)-2-fluorophenol is an organic compound characterized by a cyclopropylmethoxy group attached to a phenol ring, with a fluorine atom at the ortho position relative to the hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)-2-fluorophenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
O-Alkylation: The phenol is subjected to O-alkylation using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.
Fluorination: The resulting intermediate is then fluorinated using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethoxy)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding cyclopropylmethoxyfluorobenzene using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Cyclopropylmethoxyfluorobenzene.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
4-(Cyclopropylmethoxy)-2-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)-2-fluorophenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclopropylmethoxy)-3-fluorophenol: Similar structure but with the fluorine atom at the meta position.
4-(Cyclopropylmethoxy)-2-chlorophenol: Similar structure but with a chlorine atom instead of fluorine.
4-(Cyclopropylmethoxy)-2-methylphenol: Similar structure but with a methyl group instead of fluorine.
Uniqueness
4-(Cyclopropylmethoxy)-2-fluorophenol is unique due to the presence of both the cyclopropylmethoxy group and the fluorine atom, which confer distinct physicochemical properties. The fluorine atom enhances the compound’s metabolic stability and lipophilicity, making it a valuable scaffold for drug development.
Properties
Molecular Formula |
C10H11FO2 |
---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
4-(cyclopropylmethoxy)-2-fluorophenol |
InChI |
InChI=1S/C10H11FO2/c11-9-5-8(3-4-10(9)12)13-6-7-1-2-7/h3-5,7,12H,1-2,6H2 |
InChI Key |
GNJJQVPMCDNMKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2)O)F |
Origin of Product |
United States |
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